molecular formula C19H17Cl3N4O2S B3632160 2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B3632160
M. Wt: 471.8 g/mol
InChI Key: WFQDGBXCTSPBQU-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a trichlorophenyl acetamide moiety

Preparation Methods

The synthesis of 2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the trichlorophenyl acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it is being investigated for its potential therapeutic effects, including its role as an anti-inflammatory and anticancer agent. In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to the desired therapeutic effects. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Detailed studies on the compound’s mechanism of action are essential to understand its full potential and optimize its use in various applications.

Comparison with Similar Compounds

When compared to other similar compounds, 2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazole derivatives with different substituents on the triazole ring or variations in the sulfanyl and acetamide moieties. The uniqueness of this compound lies in its specific arrangement of these groups, which contributes to its distinct chemical and biological properties.

References

Properties

IUPAC Name

2-[[4-methyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O2S/c1-11-3-5-13(6-4-11)28-9-16-24-25-19(26(16)2)29-10-17(27)23-18-14(21)7-12(20)8-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDGBXCTSPBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

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